

Application Notes and Protocols for 2-Ethynyl-5nitropyrimidine in Drug Discovery

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Compound of Interest

Compound Name: 2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925

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Disclaimer: Direct experimental data for **2-Ethynyl-5-nitropyrimidine** is limited in publicly available research. The following application notes and protocols are based on the well-established roles of the 2-ethynylpyrimidine scaffold and the 5-nitro functional group in medicinal chemistry. This document serves as a scientifically informed guide for researchers exploring the potential of this molecule.

Introduction

2-Ethynyl-5-nitropyrimidine is a heterocyclic compound with significant potential in drug discovery, primarily as a covalent inhibitor. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[1][2] The molecule's key features for drug development are the 2-ethynyl group, which can act as an electrophilic "warhead" for covalent bond formation with nucleophilic amino acid residues in protein targets, and the 5-nitro group, a strong electron-withdrawing group that can modulate the reactivity of the pyrimidine ring and influence ligand-target interactions.[3][4]

The ethynyl group is a known warhead for targeted covalent inhibitors (TCIs), which offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance.[5][6][7][8] The 5-nitro group, while sometimes associated with toxicity, can be crucial for activity in certain contexts and its effects on the electronic properties of the pyrimidine ring can be exploited in rational drug design.[3][4] This application note will



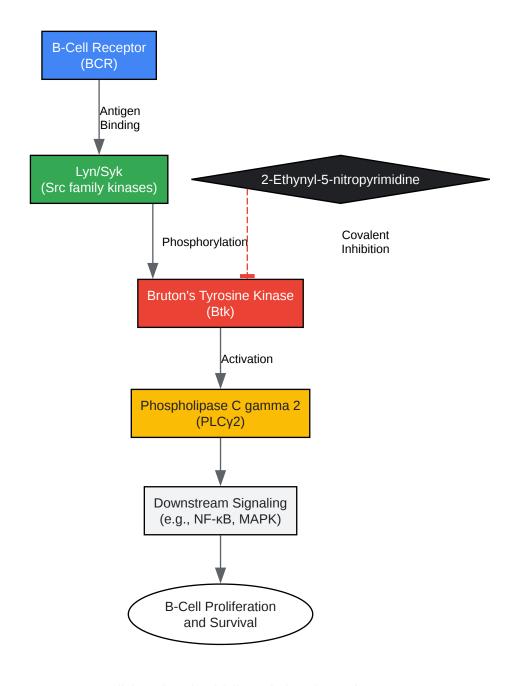
focus on the prospective use of **2-Ethynyl-5-nitropyrimidine** as a covalent inhibitor of protein kinases, a major class of drug targets in oncology and immunology.

Hypothetical Application: Covalent Inhibition of Bruton's Tyrosine Kinase (Btk)

Bruton's Tyrosine Kinase (Btk) is a clinically validated target in B-cell malignancies. The approved Btk inhibitor ibrutinib features a pyrimidine core and an acrylamide warhead that forms a covalent bond with a cysteine residue (Cys481) in the Btk active site. We hypothesize that **2-Ethynyl-5-nitropyrimidine** can be developed as a novel covalent Btk inhibitor.

Proposed Signaling Pathway





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Caption: Proposed role of **2-Ethynyl-5-nitropyrimidine** in the B-Cell Receptor signaling pathway.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for a lead compound based on the **2-Ethynyl-5-nitropyrimidine** scaffold, designated as "ENP-001". This data is for illustrative purposes to guide experimental design.



Parameter	ENP-001 (Hypothetical)	Ibrutinib (Reference)
Btk Enzymatic Assay (IC50)	8.5 nM	0.5 nM
Cellular Btk Autophosphorylation (IC50)	25 nM	11 nM
Cell Proliferation (Ramos Cell Line, GI50)	50 nM	9 nM
Kinase Selectivity (KinomeScan, S-score at 1 μΜ)	0.08	0.04
Covalent Modification of Btk (LC-MS/MS)	Confirmed at Cys481	Confirmed at Cys481

Experimental Protocols Protocol 1: Synthesis of 2-Ethynyl-5-nitropyrimidine

This is a proposed synthetic route, as a direct literature precedent is unavailable.

- Nitration of 2-chloropyrimidine:
 - Dissolve 2-chloropyrimidine in concentrated sulfuric acid at 0°C.
 - Add fuming nitric acid dropwise while maintaining the temperature below 5°C.
 - Stir the reaction mixture at room temperature for 4-6 hours.
 - Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
 - Extract the product, 2-chloro-5-nitropyrimidine, with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.
- Sonogashira Coupling:



- To a solution of 2-chloro-5-nitropyrimidine in a mixture of toluene and triethylamine, add trimethylsilylacetylene, Pd(PPh₃)₄, and CuI.
- Degas the mixture and stir under an inert atmosphere at 60-70°C for 8-12 hours.
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and concentrate under reduced pressure.
- Purify the crude product, 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine, by column chromatography.
- Desilylation:
 - Dissolve the silylated intermediate in methanol.
 - Add a catalytic amount of potassium carbonate and stir at room temperature for 2-4 hours.
 - Neutralize the reaction with dilute HCl and extract the product, 2-Ethynyl-5nitropyrimidine, with dichloromethane.
 - Dry the organic layer over sodium sulfate, concentrate, and purify by recrystallization or column chromatography.

Protocol 2: Btk Enzymatic Inhibition Assay

- Reagents and Materials:
 - Recombinant human Btk enzyme.
 - Fluorescently labeled peptide substrate.
 - ATP.
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - **2-Ethynyl-5-nitropyrimidine** stock solution in DMSO.
 - 384-well microplates.



- Plate reader capable of fluorescence detection.
- Procedure:
 - Prepare serial dilutions of 2-Ethynyl-5-nitropyrimidine in assay buffer.
 - Add 5 μL of the compound dilutions to the wells of a 384-well plate.
 - \circ Add 10 μ L of the Btk enzyme solution to each well and incubate for 30 minutes at room temperature to allow for covalent modification.
 - \circ Initiate the kinase reaction by adding 10 μ L of a mixture of the peptide substrate and ATP.
 - Incubate the reaction at 30°C for 1 hour.
 - Stop the reaction by adding a stop solution containing EDTA.
 - Measure the fluorescence intensity on a plate reader.
 - Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular Btk Autophosphorylation Assay

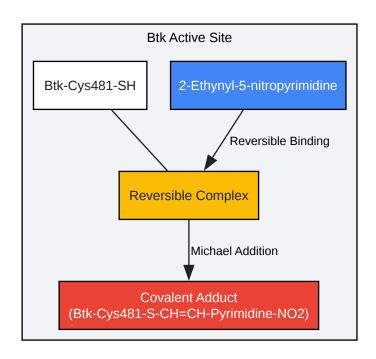
- · Cell Culture:
 - Culture a suitable B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
- Compound Treatment:
 - Plate the cells in a 96-well plate.
 - Treat the cells with various concentrations of 2-Ethynyl-5-nitropyrimidine for 2-4 hours.
- · Cell Lysis and Western Blotting:
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.



- Probe the membrane with primary antibodies against phospho-Btk (Tyr223) and total Btk.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify the band intensities and normalize the phospho-Btk signal to the total Btk signal.
- Determine the IC₅₀ for the inhibition of Btk autophosphorylation.

Visualizations

Mechanism of Covalent Inhibition



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Caption: Proposed mechanism of covalent modification of Btk by **2-Ethynyl-5-nitropyrimidine**.

Experimental Workflow



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Caption: A streamlined workflow for the evaluation of **2-Ethynyl-5-nitropyrimidine**.

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